(+)-Tomoxetine, also known as (S)-tomoxetine, is the less pharmacologically active enantiomer of the norepinephrine reuptake inhibitor tomoxetine [ [] ]. Tomoxetine, of which (+)-tomoxetine is one enantiomer, is classified as a phenoxypropylamine derivative [ [] ]. In scientific research, (+)-tomoxetine serves as a valuable tool for investigating the stereoselectivity of drug action, particularly concerning norepinephrine uptake inhibition [ [] ]. It allows researchers to compare its effects with those of (-)-tomoxetine and racemic tomoxetine, providing insights into the specific molecular interactions involved in norepinephrine transporter binding and function [ [] ].
Synthesis Analysis
The synthesis of (+)-tomoxetine can be achieved through various methods. One approach involves the asymmetric hydrogenation of β-amino ketones using a bimetallic complex (RuPHOX-Ru) as a chiral catalyst [ [] ]. This method has proven highly efficient, yielding (+)-tomoxetine with excellent enantiomeric purity [ [] ]. Another approach utilizes a chemoenzymatic approach, which involves the preparation of chiral 3-hydroxy-3-arylpropionates and 3-hydroxy-4,4,4-trifluorobutanoate [ [], [] ]. These intermediates serve as precursors for the synthesis of chiral tomoxetine, including (+)-tomoxetine [ [], [] ]. Alternatively, (+)-tomoxetine can be obtained through the optical resolution of racemic tomoxetine [ [] ]. This method involves separating the enantiomers using chiral resolving agents, enabling the isolation of enantiomerically pure (+)-tomoxetine [ [] ].
Molecular Structure Analysis
(+)-Tomoxetine possesses a chiral center at the 3-position of the propanamine chain. Its molecular structure consists of a phenyl ring directly attached to the chiral carbon, a 2-methylphenoxy group linked to the chiral carbon through an ether bond, and a N-methylpropanamine chain [ [], [] ]. The stereochemistry at the chiral center differentiates (+)-tomoxetine from its enantiomer, (-)-tomoxetine [ [], [] ]. The specific arrangement of functional groups and the stereochemistry of (+)-tomoxetine influence its interactions with biological targets, particularly the norepinephrine transporter [ [], [] ].
Physical and Chemical Properties Analysis
The physical and chemical properties of (+)-tomoxetine are analogous to those of racemic tomoxetine, except for its optical rotation. (+)-Tomoxetine exhibits a positive optical rotation, indicating that it rotates plane-polarized light clockwise [ [] ]. Other physical and chemical properties, such as solubility, melting point, and spectroscopic characteristics, are expected to be similar to those of the racemate [ [] ].
Applications
The primary application of (+)-tomoxetine in scientific research lies in investigating the stereoselectivity of drug action [ [] ]. By comparing its effects with those of (-)-tomoxetine and racemic tomoxetine, researchers can elucidate the influence of chirality on norepinephrine transporter binding and function [ [] ]. Specifically, (+)-tomoxetine can be employed to:
Determine the stereospecific binding site: Examining the binding affinity of (+)-tomoxetine and (-)-tomoxetine to the norepinephrine transporter allows researchers to identify the specific binding pocket and the role of stereochemistry in molecular recognition [ [], [] ].
Investigate the stereoselectivity of norepinephrine reuptake inhibition: Comparing the potency of (+)-tomoxetine and (-)-tomoxetine in inhibiting norepinephrine reuptake reveals the importance of stereochemistry in modulating transporter function [ [], [] ].
Develop new norepinephrine transporter ligands: Studying the structure-activity relationships of (+)-tomoxetine and its analogs aids in designing novel compounds with enhanced selectivity and potency for the norepinephrine transporter [ [], [] ].
Future Directions
Computational studies: Molecular docking and molecular dynamics simulations can provide further insights into the binding interactions of (+)-tomoxetine with the norepinephrine transporter, enhancing our understanding of the molecular basis of stereoselectivity [ [], [] ].
Structure-activity relationship studies: Synthesizing and evaluating new analogs of (+)-tomoxetine with modifications to its structure can lead to the identification of compounds with improved pharmacological properties [ [], [] ].
In vivo studies: Investigating the effects of (+)-tomoxetine in animal models can provide valuable information regarding its pharmacokinetics, distribution, and potential therapeutic applications in stereoselective drug development [ [], [] ].
Related Compounds
(-)-Tomoxetine
Compound Description: (-)-Tomoxetine, also known as (R)-tomoxetine, is the enantiomer of (+)-tomoxetine and is the pharmacologically active enantiomer. It is a potent and selective norepinephrine reuptake inhibitor [, , , ]. Like (+)-tomoxetine, it belongs to the phenoxypropylamine class of compounds.
Relevance: (-)-Tomoxetine is highly relevant to (+)-tomoxetine as it is its enantiomeric counterpart. The two molecules share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangements. The difference in their stereochemistry significantly impacts their pharmacological activity, with (-)-tomoxetine exhibiting higher potency and selectivity for the norepinephrine transporter [, , ]. This highlights the importance of stereochemistry in drug development and emphasizes that the biological activity of a chiral molecule like tomoxetine cannot be fully understood without considering the individual properties of its enantiomers.
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant [, , , ]. Structurally, fluoxetine shares a similar phenoxypropylamine core with (+)-tomoxetine, but it possesses a p-trifluoromethyl substituent on the phenoxy ring, which contributes to its selectivity for the serotonin transporter [].
Compound Description: This compound is an iodinated derivative of tomoxetine, specifically modified on the phenoxy ring []. It displays high affinity and stereoselectivity for serotonin (5-HT) uptake sites in rat cortical membrane preparations. The (R)-isomer (Compound 1R) exhibits significantly greater potency (Ki = 0.65 nM) compared to the (S)-isomer (Ki = 13.9 nM) [].
Relevance: The development of this iodinated tomoxetine derivative is highly relevant to understanding the structure-activity relationship of (+)-tomoxetine and its interaction with monoamine transporters. While (+)-tomoxetine primarily targets the norepinephrine transporter, the introduction of the iodine substituent and modifications to the methyl group on the phenoxy ring shift the selectivity towards serotonin uptake sites. This highlights the sensitivity of these transporters to subtle structural variations in the ligand and provides valuable insights into designing more selective drugs targeting specific monoamine systems [].
N-Methyl-3-(2-iodophenoxy)-3-phenylpropanamine
Compound Description: This compound represents another iodinated derivative of tomoxetine, where the methyl group on the tomoxetine structure is replaced with an iodine atom []. In contrast to the previous iodinated derivative, this compound exhibits stereoselectivity for the norepinephrine (NE) transporter. The (R)-isomer (compound 4R) demonstrates higher affinity (Ki = 0.24 nM) compared to the (S)-isomer (Ki = 9.35 nM) [].
Relevance: This particular iodinated derivative provides further insight into the structural features of (+)-tomoxetine that influence its interaction with the norepinephrine transporter. The replacement of the methyl group with iodine on the phenoxy ring, while maintaining the core structure of (+)-tomoxetine, enhances the binding affinity and selectivity for the norepinephrine transporter. This suggests that the presence and position of halogen substituents play a critical role in determining the binding preference of tomoxetine derivatives for specific monoamine transporters [].
Reboxetine
Compound Description: Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder [, ]. Its chemical structure differs from (+)-tomoxetine, but both compounds share a pharmacological target - the norepinephrine transporter.
Relevance: Although structurally distinct from (+)-tomoxetine, reboxetine serves as a relevant comparison due to its shared pharmacological target. Both compounds act by increasing the synaptic concentration of norepinephrine, albeit through different binding modes and pharmacokinetic profiles. This comparison allows researchers to investigate the therapeutic potential and potential side effects of different classes of norepinephrine reuptake inhibitors in treating various disorders [, ].
Atomoxetine
Compound Description: Atomoxetine, formerly known as tomoxetine hydrochloride, is the pharmacologically active (R)-enantiomer of tomoxetine [, , , , , ]. It is the form of tomoxetine that is clinically used for the treatment of attention-deficit/hyperactivity disorder (ADHD) [, , , ].
Relevance: Atomoxetine is directly relevant to (+)-tomoxetine as it is the specific enantiomer responsible for the therapeutic effects observed in clinical settings. Understanding the distinction between the enantiomers, with atomoxetine being the active form, is crucial when interpreting research findings and considering therapeutic applications. This distinction highlights the importance of chiral separation and enantioselective synthesis in drug development, as the desired therapeutic effect often resides primarily in one enantiomer, while the other may contribute to adverse effects or lack of activity [, , , , , ].
(S)-Duloxetine
Compound Description: (S)-Duloxetine is the pharmacologically active enantiomer of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders []. Like (+)-tomoxetine, it features a 1-ary-3-aminopropanol structural motif [].
Relevance: (S)-Duloxetine is relevant to (+)-tomoxetine due to its dual action on both serotonin and norepinephrine transporters. This differs from (+)-tomoxetine's primary selectivity for norepinephrine reuptake. Comparing the pharmacological profiles of these compounds provides insights into the potential advantages of targeting both neurotransmitter systems for treating certain conditions. This comparison also highlights the diversity within the class of drugs that target monoamine transporters for therapeutic benefit [].
Nisoxetine
Compound Description: Nisoxetine is another selective norepinephrine reuptake inhibitor structurally related to (+)-tomoxetine [, , ]. It belongs to the phenoxypropylamine class and differs from (+)-tomoxetine by the presence of an o-methoxy substituent on the phenoxy ring instead of the o-methyl group found in (+)-tomoxetine [].
Relevance: The close structural resemblance between nisoxetine and (+)-tomoxetine allows for a direct comparison of their pharmacological properties. Both compounds act primarily on the norepinephrine transporter, but subtle differences in their structures, particularly the substituent on the phenoxy ring, might lead to variations in their binding affinities, selectivity profiles, and pharmacokinetic properties. Investigating these subtle differences can aid in optimizing drug design within this class for enhanced potency and selectivity [, , ].
Bupropion
Compound Description: Bupropion is an atypical antidepressant and smoking cessation aid that acts as a dopamine and norepinephrine reuptake inhibitor [, , ]. It has a distinct chemical structure compared to (+)-tomoxetine.
Relevance: Although structurally dissimilar to (+)-tomoxetine, bupropion is relevant due to its action on the norepinephrine transporter. Studying both compounds allows for a comparison of their effectiveness and side effect profiles in treating conditions potentially modulated by norepinephrine, such as depression and ADHD. This comparison can reveal potential benefits of targeting multiple neurotransmitter systems, like dopamine and norepinephrine in the case of bupropion, versus a more selective approach with (+)-tomoxetine [, , ].
Desipramine
Compound Description: Desipramine is a tricyclic antidepressant that primarily inhibits norepinephrine reuptake [, ]. Its structure differs significantly from (+)-tomoxetine.
Relevance: Despite structural differences, desipramine's relevance to (+)-tomoxetine lies in their shared pharmacological target - the norepinephrine transporter. Comparing these compounds helps researchers understand the distinct binding characteristics and therapeutic outcomes associated with different chemical classes of norepinephrine reuptake inhibitors. Additionally, desipramine serves as a valuable tool in radioligand binding studies to distinguish between norepinephrine transporter occupancy by different drugs [, ].
GBR 12909
Compound Description: GBR 12909 is a selective dopamine reuptake inhibitor [, , , ]. Unlike (+)-tomoxetine, it exhibits minimal affinity for norepinephrine or serotonin transporters, making it a useful tool for studying dopaminergic pathways.
Relevance: GBR 12909 serves as a comparative agent to discern the specific role of dopamine reuptake inhibition in conditions where (+)-tomoxetine might also be explored. For instance, in studies investigating the therapeutic effects of (+)-tomoxetine on ADHD, GBR 12909 helps differentiate the contributions of dopamine versus norepinephrine modulation to the observed outcomes. This distinction helps researchers understand the specific neurochemical mechanisms underlying these conditions and guide the development of more targeted therapies [, , , ].
Methylphenidate
Compound Description: Methylphenidate is a psychostimulant drug widely used in the treatment of ADHD [, ]. Its mechanism of action involves blocking both dopamine and norepinephrine transporters, although it exhibits a higher affinity for the dopamine transporter [].
Relevance: Methylphenidate serves as an important point of comparison for (+)-tomoxetine due to their overlapping therapeutic applications in ADHD. Both drugs modulate the levels of norepinephrine and dopamine in the brain, but their precise mechanisms and pharmacodynamic profiles differ. Methylphenidate acts as a releasing agent, increasing the synaptic concentrations of these neurotransmitters, while (+)-tomoxetine primarily inhibits their reuptake. Understanding these differences is critical for tailoring treatment strategies to individual patient needs and preferences [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(R)-flumequine is a 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid that is the (R)-enantiomer of flumequine. It is an enantiomer of a (S)-flumequine.